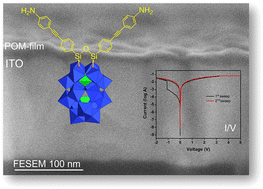Covalent shaping of polyoxometalate molecular films onto ITO electrodes for charge trapping induced resistive switching†
Inorganic Chemistry Frontiers Pub Date: 2023-11-21 DOI: 10.1039/D3QI01761C
Abstract
As nano-sized molecular oxides, polyoxometalates (POMs) hold great promise in non-volatile memory materials based on redox-active molecules. Materials processed from solution, by drop-casting, by embedding POMs in polymers, or using layer-by-layer deposition techniques have thus been reported and successfully investigated. Almost all of these examples are electrostatically assembled materials. We herein propose an original route for the elaboration of robust covalent POM networks, to seek the influence of the shaping process on the POM-to-POM communication and the final device performance. Capitalizing on our experience in the handling of organic–inorganic POM hybrids, we have prepared diazonium hybrids to harness the propensity of diazonium salts to form multi-layered materials upon electrochemical reduction. A few nanometers thick materials have thus been grown onto ITO electrodes and have shown to be potentially suitable for write-once-read-many (WORM) devices, with a low set voltage.


Recommended Literature
- [1] Synthesis, crystal and band structures, and optical properties of a novel quaternary mercury and cadmium chalcogenidehalide: (Hg2Cd2S2Br)Br†
- [2] Tuning the anion binding properties of lanthanide receptors to discriminate nucleoside phosphates in a sensing array†
- [3] Statistical generation of training sets for measuring NO3−, NH4+ and major ions in natural waters using an ion selective electrode array†
- [4] Underpotential deposition and anodic stripping voltammetry at mesoporous microelectrodes
- [5] Intramolecular Michael addition of benzylamine to sugar derived α,β-unsaturated ester: a new diastereoselective synthesis of a higher homologue of 1-deoxy-L-ido-nojirimycin
- [6] Journal of the Royal Institute of Chemistry. July 1958
- [7] Single transition metal atom embedded antimonene monolayers as efficient trifunctional electrocatalysts for the HER, OER and ORR: a density functional theory study†
- [8] Stitching together SNx units in the coordination sphere of zirconium: assembly of a tris(imido)sulfite and a hydrazidobis(imido)sulfite†
- [9] Cellulose modification by polymer grafting: a review
- [10] 18. Organoboron halides. Part VI. Hydroboration of 3,3,3-trifluoropropene

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 1718-53-2
-
CAS no.: 134807-28-6
-
CAS no.: 1115-82-8









